1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, hydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and several substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, hydrochloride involves multiple steps. One of the synthetic routes includes the reaction of bis-(p-nitrophenyl) carbonate with N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide in dimethyl sulfoxide at 20°C for 7 hours under an inert atmosphere . This is followed by the reaction with (S)-methyl 2-amino-6-(tert-butoxycarbonylamino)hexanoate in dimethyl sulfoxide at 40°C for 16 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar multi-step processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule for studying biological processes.
Medicine: The compound could be explored for its pharmacological properties and potential therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, hydrochloride is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole ring and carboxamide group but differ in their substituents.
2,5-Dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxo-1-phenylethyl) derivatives: These compounds have similar substituents but may differ in the core structure.
Properties
CAS No. |
102132-17-2 |
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Molecular Formula |
C25H32ClN3O2 |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H31N3O2.ClH/c1-16-11-10-12-17(2)20(16)26-23(30)21(18-13-8-7-9-14-18)27-22(29)19-15-24(3,4)28-25(19,5)6;/h7-15,21,28H,1-6H3,(H,26,30)(H,27,29);1H |
InChI Key |
JLTCUFWFQQUYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC(NC3(C)C)(C)C.Cl |
Origin of Product |
United States |
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